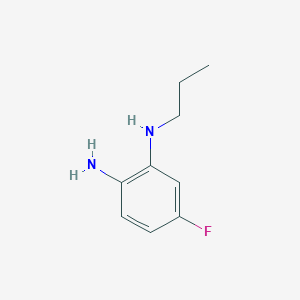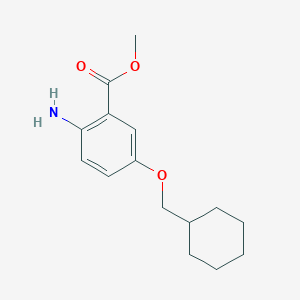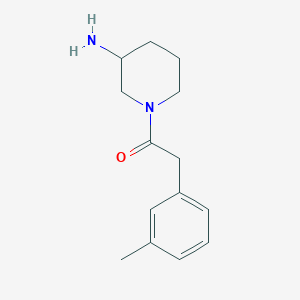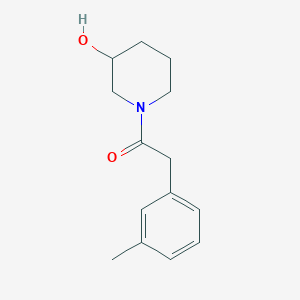![molecular formula C11H17N3O2 B1467289 [1-(1,3-二甲基-1H-吡唑-5-羰基)吡咯烷-3-基]甲醇 CAS No. 1486792-08-8](/img/structure/B1467289.png)
[1-(1,3-二甲基-1H-吡唑-5-羰基)吡咯烷-3-基]甲醇
描述
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗结核药物
吡唑衍生物已被确定为潜在的抗结核药物。它们的结构框架允许合成可以靶向并抑制结核分枝杆菌生长的化合物,结核分枝杆菌是导致结核病的细菌。 所讨论的特定化合物可以被合成并测试其对结核菌株的疗效,有助于开发新的抗结核药物 .
抗菌和抗真菌应用
吡唑核心在抗菌和抗真菌应用中也具有活性。它可以被整合到旨在对抗各种细菌和真菌病原体的分子中。 研究可以探索“[1-(1,3-二甲基-1H-吡唑-5-羰基)吡咯烷-3-基]甲醇”对多种微生物的有效性,可能导致新的感染治疗方法 .
抗炎特性
已知吡唑衍生物具有抗炎特性。这使得它们在设计新的抗炎药物方面很有价值,这些药物可以治疗关节炎或其他炎症性疾病。 可以研究该化合物在细胞或动物模型中降低炎症的能力 .
抗癌研究
吡唑部分是许多抗癌剂的常见特征。将其纳入药物设计中允许靶向特定的癌细胞系。 可以研究化合物“[1-(1,3-二甲基-1H-吡唑-5-羰基)吡咯烷-3-基]甲醇”抑制癌细胞生长和增殖的潜力 .
抗糖尿病活性
研究表明,吡唑衍生物可以通过影响与糖尿病相关的各种生物途径来作为抗糖尿病剂。 可以分析所讨论的化合物调节胰岛素释放或葡萄糖代谢的能力,这可能导致糖尿病治疗的新方法 .
农用化学品应用
在农用化学领域,吡唑衍生物可用于开发新型杀虫剂和除草剂。它们结构的多样性允许创建对各种农业害虫和杂草有效的化合物。 可以合成该化合物并测试其农用化学潜力 .
配位化学和有机金属应用
吡唑衍生物可以在配位化学中充当配体,与各种金属形成配合物。这些配合物在催化、材料科学等领域具有应用。 可以探索该化合物形成与金属的稳定配合物的能力,从而推动这些领域的进步 .
绿色化学和可持续合成
可以使用绿色化学原理优化吡唑衍生物的合成,以最大程度地减少对环境的影响。 可以使用环保方法生产化合物“[1-(1,3-二甲基-1H-吡唑-5-羰基)吡咯烷-3-基]甲醇”,有助于可持续化学实践 .
作用机制
Target of Action
Pyrazoles and pyrrolidines are classes of compounds that have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been shown to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets that “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” interacts with. Pyrazole derivatives, for example, can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact interactions with its targets and the resulting changes would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s challenging to summarize the affected biochemical pathways and their downstream effects for this compound. Pyrazole derivatives can affect a variety of biological activities and pathways , but the specific pathways affected by “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” would need to be identified through research.
生化分析
Biochemical Properties
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it has been found to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered physiological functions . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing their growth and function . The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for predicting its effects on cellular function and distribution within the body.
Subcellular Localization
The subcellular localization of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-10(13(2)12-8)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBWAWFEBQGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
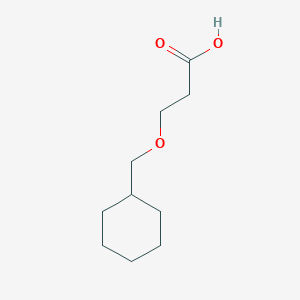
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
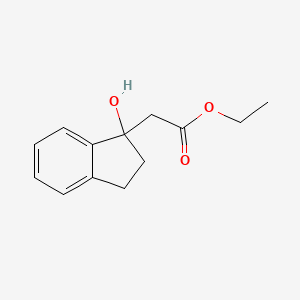
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
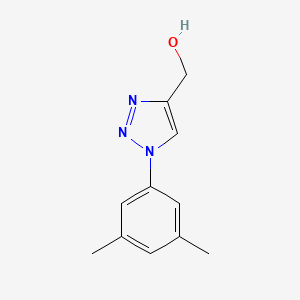
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)
